3-(4-Hydroxythian-4-yl)benzonitrile
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Overview
Description
3-(4-Hydroxythian-4-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a hydroxythianyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxythian-4-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the hydroxythianyl group. One common method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
the principles of green chemistry, such as the use of recyclable catalysts and solvents, are likely to be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxythian-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxythianyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxythian-3-yl)benzonitrile: Similar structure with the hydroxythianyl group attached at a different position on the benzene ring.
2-(4-Hydroxythian-4-yl)benzonitrile: Another positional isomer with the hydroxythianyl group attached at the second position.
Uniqueness
3-(4-Hydroxythian-4-yl)benzonitrile is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of both the hydroxythianyl and nitrile groups provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(4-hydroxythian-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-9-10-2-1-3-11(8-10)12(14)4-6-15-7-5-12/h1-3,8,14H,4-7H2 |
InChI Key |
SDFQQWZYORFZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
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